molecular formula C20H23N5OS B15078380 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15078380
M. Wt: 381.5 g/mol
InChI Key: NTURTHMTKXCFBY-KGENOOAVSA-N
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Description

“4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction between 4-(DIETHYLAMINO)BENZALDEHYDE and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable hydrazine derivative to form the triazole ring.

    Thiol Addition: The final step involves the addition of a thiol group to the triazole ring, often under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and thiol addition.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its triazole core is a common motif in many pharmaceuticals, suggesting possible applications in treating infections, cancer, and other diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, disrupting their normal function. The triazole ring can bind to metal ions, potentially inhibiting metalloproteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with broad biological activity.

    5-Phenyl-1,2,4-Triazole-3-Thiol: Similar structure with a phenyl group instead of the diethylamino group.

    4-(Benzylideneamino)-1,2,4-Triazole: Lacks the phenoxy and thiol groups but shares the benzylideneamino moiety.

Uniqueness

“4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to the presence of both the diethylamino and phenoxy groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5OS/c1-3-24(4-2)17-12-10-16(11-13-17)14-21-25-19(22-23-20(25)27)15-26-18-8-6-5-7-9-18/h5-14H,3-4,15H2,1-2H3,(H,23,27)/b21-14+

InChI Key

NTURTHMTKXCFBY-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

Origin of Product

United States

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